N-Ethylpiperidin-3-amine

Vue d'ensemble

Description

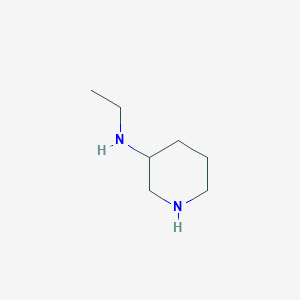

N-Ethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the third position of the piperidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylpiperidin-3-amine typically involves the alkylation of piperidine with ethylamine. One common method is the reductive amination of 3-piperidone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: N-Ethylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-ethylpiperidin-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield N-ethylpiperidine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-Ethylpiperidin-3-one.

Reduction: N-Ethylpiperidine.

Substitution: Various N-substituted piperidine derivatives.

Applications De Recherche Scientifique

Cancer Therapy

N-Ethylpiperidin-3-amine has been investigated for its anticancer properties. Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines. For instance, a study synthesized hybrid chalcone N-ethyl-piperazinyl amides derived from oleanonic and ursonic acids, which showed significant inhibition of cancer cell growth across a spectrum of 60 human cancer cell lines, with reductions in growth ranging from −85.67% to −41.54% .

Case Study: Hybrid Chalcone Derivatives

- Compounds Studied : N-Ethylpiperazinyl amides of oleanonic and ursonic acids.

- Activity : Moderate to high cytotoxicity against leukemia and renal cancer cell lines.

- Mechanism : The incorporation of the piperazine moiety significantly enhances anticancer activity by improving the interaction with cellular targets .

Neuropharmacology

The compound's derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer’s disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters, thus potentially improving cognitive function .

Case Study: Dual Inhibition

- Compound : A derivative incorporating this compound.

- Activity : Inhibition of AChE and BuChE.

- Outcome : Enhanced brain exposure and antioxidant properties, providing a multi-targeted approach to Alzheimer’s treatment .

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of this compound derivatives has revealed insights into how modifications can enhance biological activity. For example, the introduction of specific functional groups has been shown to improve binding affinity to target proteins associated with various diseases, including cancer and neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of N-Ethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity. For example, this compound derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Comparaison Avec Des Composés Similaires

N-Methylpiperidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

N-Propylpiperidin-3-amine: Similar structure but with a propyl group instead of an ethyl group.

N-Ethylpiperidine: Lacks the amine group at the third position.

Uniqueness: N-Ethylpiperidin-3-amine is unique due to the presence of both an ethyl group and an amine group at specific positions on the piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

N-Ethylpiperidin-3-amine is a piperidine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is structurally characterized by an ethyl group at the nitrogen atom of the piperidine ring and an amine functional group at the third carbon position. Understanding its biological activity is crucial for its application in drug development, particularly in targeting various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been noted for its role as an enzyme inhibitor and receptor modulator :

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown, thereby enhancing cholinergic signaling. This property makes it a candidate for potential treatments in neurodegenerative diseases such as Alzheimer's.

- Receptor Interaction : this compound can act on various receptors, exhibiting properties similar to biologically active molecules. Its structural configuration allows it to bind effectively to target sites, influencing cellular signaling pathways.

Biological Activity Overview

This compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Neuroprotective Effects : A study demonstrated that this compound derivatives could significantly inhibit AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease.

- Cytotoxicity Against Cancer Cells : Research indicated that certain analogs of this compound showed enhanced cytotoxicity against human cancer cell lines, suggesting their potential use in cancer therapy. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Antibacterial Activity : Another study highlighted the antibacterial properties of this compound derivatives against Gram-positive bacteria, indicating a possible role in developing new antimicrobial agents .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| N-Methylpiperidin-3-amine | Methyl group instead of ethyl | Similar enzyme inhibition properties |

| N-Propylpiperidin-3-amine | Propyl group instead of ethyl | Variations in receptor binding affinity |

| N-Ethylpiperidine | Lacks amine at the third position | Different pharmacological profile |

Propriétés

IUPAC Name |

N-ethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTMGJAGTIOOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611908 | |

| Record name | N-Ethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249848-14-3 | |

| Record name | N-Ethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.